molecular formula C14H13ClO2S2 B8576347 1-(8-Chloronaphthalen-2-yl)-2-(methanesulfinyl)-2-(methylsulfanyl)ethan-1-one CAS No. 95361-05-0

1-(8-Chloronaphthalen-2-yl)-2-(methanesulfinyl)-2-(methylsulfanyl)ethan-1-one

Cat. No. B8576347
CAS RN: 95361-05-0
M. Wt: 312.8 g/mol
InChI Key: XDUBUROQWZUAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Chloronaphthalen-2-yl)-2-(methanesulfinyl)-2-(methylsulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C14H13ClO2S2 and its molecular weight is 312.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(8-Chloronaphthalen-2-yl)-2-(methanesulfinyl)-2-(methylsulfanyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-Chloronaphthalen-2-yl)-2-(methanesulfinyl)-2-(methylsulfanyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95361-05-0

Product Name

1-(8-Chloronaphthalen-2-yl)-2-(methanesulfinyl)-2-(methylsulfanyl)ethan-1-one

Molecular Formula

C14H13ClO2S2

Molecular Weight

312.8 g/mol

IUPAC Name

1-(8-chloronaphthalen-2-yl)-2-methylsulfanyl-2-methylsulfinylethanone

InChI

InChI=1S/C14H13ClO2S2/c1-18-14(19(2)17)13(16)10-7-6-9-4-3-5-12(15)11(9)8-10/h3-8,14H,1-2H3

InChI Key

XDUBUROQWZUAAN-UHFFFAOYSA-N

Canonical SMILES

CSC(C(=O)C1=CC2=C(C=CC=C2Cl)C=C1)S(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 9.2 g sodium hydride in 50 ml of N,N-dimethylformamide was added in one portion to a stirred solution of 5.6 g (24 mM) of ethyl 8-chloro-2-naphthylformate and 4.4 g (36 mM) of methyl methylthiomethyl sulfoxide in 10 ml of N,N-dimethylformamide. The reaction mixture was stirred for four hours at 25° C., and then concentrated to dryness. The product was dissolved in 250 ml of ethyl acetate and the solution was washed with 5% hydrochloric acid, saturated sodium bicarbonate and brine. The solution was dried and the solvent was removed by evaporation to give 4.73 g (63% yield) of 1-oxo-1-(8-chloro-2-naphthyl)-2-methylthio-2-methylsulfinylethane. A solution of 3.12 g (10 mM) of the product in 150 ml of formic acid and 12 ml of acetic anhydride was stirred at 65° C. for thirty minutes. To the reaction mixture were added 856 mg (4 mM) of sodium periodate and stirring was continued for an additional fifteen minutes. The reaction mixture was cooled and concentrated to dryness, and the product was dissolved in ethyl acetate, washed with sodium bicarbonate and brine, and the solvent was removed to give 1.2 g (46% yield) of methylthio α-oxo-α-(8-chloro-2-naphthyl)acetate.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.